molecular formula C8H10FNO B2745867 4-Ethoxy-3-fluoroaniline CAS No. 399-39-3

4-Ethoxy-3-fluoroaniline

Cat. No. B2745867
CAS RN: 399-39-3
M. Wt: 155.172
InChI Key: ASLWQZGYKULGPD-UHFFFAOYSA-N
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Description

4-Ethoxy-3-fluoroaniline is a chemical compound with the molecular formula C8H10FNO and a molecular weight of 155.17 . It is a liquid at room temperature .


Molecular Structure Analysis

The IUPAC name for 4-Ethoxy-3-fluoroaniline is the same, and its InChI code is 1S/C8H10FNO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2,10H2,1H3 . This indicates the presence of an ethoxy group (C2H5O-) and a fluoro group (F-) on the benzene ring of the aniline structure.


Physical And Chemical Properties Analysis

4-Ethoxy-3-fluoroaniline is a liquid at room temperature .

Scientific Research Applications

Pharmacological Research

While not a drug itself, 4-ethoxy-3-fluoroaniline contributes to pharmacological research. Scientists explore its interactions with biological targets, studying its binding affinity and potential therapeutic effects. Insights gained from such studies inform drug discovery and optimization.

Additionally, it’s worth noting that 4-Ethoxy-3-fluoroaniline hydrochloride (C₈H₁₀FNO•HCl) is also available, which may have specific applications in proteomics research . Researchers continue to explore novel uses for this compound, and its versatility ensures its relevance across multiple scientific domains.

Safety and Hazards

4-Ethoxy-3-fluoroaniline has several hazard statements including H302, H312, H315, H319, H332, H335 indicating that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with various proteins or enzymes in the body.

Mode of Action

It is known to be used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This suggests that it may interact with its targets through the formation of carbon-carbon bonds.

Pharmacokinetics

Its physical properties such as boiling point (~2585° C at 760 mmHg), density (~11 g/mL), and refractive index (n 20D 153) are predicted . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

Given its use in proteomics research , it may have diverse effects on cellular proteins.

properties

IUPAC Name

4-ethoxy-3-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLWQZGYKULGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3-fluoroaniline

Synthesis routes and methods

Procedure details

To a solution of 4-amino-2-fluorophenol (2.15 g, 16.9 mmol) in dry DMF (60 mL) in a 100 mL round-bottomed flask equipped with a magnetic stirrer was added Cs2CO3 (10.6 g, 25.4 mmol) and the mixture was stirred for 10 min at RT before addition of bromoethane (1.5 mL, 20.3 mmol). The reaction mixture was then stirred for 7 h at RT, concentrated to dryness, and the residue was partitioned between CH2Cl2 (100 mL) and water (20 mL). The organic layer was washed with brine (20 mL), dried over Na2SO4, filtered and concentrated at 40° C. under vacuum. Purification by column chromatography (SiO2, eluent cyclohexane:EtOAc=100:0 to 88:12) gave 4-ethoxy-3-fluoroaniline SMA 44094 as a brown oil (480 mg, 18% yield).
Quantity
2.15 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Name
Yield
18%

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